Cas no 1904087-52-0 (1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea)
1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea Chemical and Physical Properties
Names and Identifiers
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- 1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea
- F6506-1540
- AKOS025373031
- 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea
- 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea
- 1904087-52-0
- 1-(5-chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
-
- Inchi: 1S/C18H17ClN2O4S/c1-24-14-7-6-12(19)10-13(14)21-17(22)20-11-18(23,15-4-2-8-25-15)16-5-3-9-26-16/h2-10,23H,11H2,1H3,(H2,20,21,22)
- InChI Key: VGHKKPPBITVPJV-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)NC(NCC(C1=CC=CO1)(C1=CC=CS1)O)=O)OC
Computed Properties
- Exact Mass: 392.0597559g/mol
- Monoisotopic Mass: 392.0597559g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 486
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 112Ų
1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6506-1540-2μmol |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea |
1904087-52-0 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6506-1540-5μmol |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea |
1904087-52-0 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6506-1540-10μmol |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea |
1904087-52-0 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6506-1540-20μmol |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea |
1904087-52-0 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6506-1540-1mg |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea |
1904087-52-0 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6506-1540-2mg |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea |
1904087-52-0 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6506-1540-3mg |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea |
1904087-52-0 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6506-1540-4mg |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea |
1904087-52-0 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6506-1540-5mg |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea |
1904087-52-0 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6506-1540-10mg |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea |
1904087-52-0 | 10mg |
$79.0 | 2023-09-08 |
1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea
1-(5-Chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea: A Comprehensive Overview
The compound 1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea is a unique small molecule that has garnered significant attention in the field of pharmaceutical research. This compound, with its complex structure and functional groups, presents promising potential for various therapeutic applications. In this article, we will delve into its structural features, pharmacological properties, and recent advancements in its research.
1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea is characterized by a combination of aromatic and heterocyclic moieties, including chlorine, methoxy, furan, and thiophene groups. These functional groups contribute to its unique pharmacokinetic profile and interactions with biological systems. The 5-chloro-2-methoxyphenyl group, for instance, is known for its electron-withdrawing and electron-donating properties, which can influence the compound's solubility and binding affinity to target proteins.
The furan-2-yl and thiophen-2-yl substituents add further complexity to this molecule. Furan, a five-membered heterocycle with oxygen as one of its atoms, is known for its potential anti-inflammatory and antioxidant properties. Similarly, thiophene, another five-membered heterocycle with sulfur, is recognized for its role in modulating cellular signaling pathways. These features make 1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea a candidate for exploring its efficacy in conditions such as inflammation, neurodegeneration, and cancer.
Recent studies have highlighted the potential of 1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea in drug discovery. Its structural diversity allows for tailored interactions with molecular targets, including enzymes, receptors, and transport proteins. For instance, the chlorine substituent can enhance the compound's lipophilicity, potentially improving its bioavailability. The methoxy group, on the other hand, may influence metabolic stability by modulating cytochrome P450 enzyme interactions.
One of the most notable aspects of this compound is its urea functional group. Ureas are known for their ability to form hydrogen bonds with biological macromolecules, making them valuable in designing inhibitors for enzymes such as kinases and phosphatases. The presence of both furan and thiophene groups further enhances the molecule's potential for creating diverse interactions with target proteins, which is crucial for developing potent and selective drugs.
Emerging research has also explored the role of 1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea in addressing multidrug resistance (MDR) in cancer. The compound's ability to modulate efflux pumps and enhance drug retention in tumor cells has shown promising results in preclinical models. This highlights its potential as a synergistic agent in chemotherapy regimens.
Furthermore, the hydroxy group in the structure plays a critical role in modulating the compound's pharmacokinetics. Hydroxyl groups can influence both absorption and elimination pathways, affecting the overall efficacy and safety profile of the molecule. Recent advancements in medicinal chemistry have focused on optimizing such functional groups to achieve better therapeutic outcomes.
Another area of interest is the thiophene group's impact on the compound's antioxidant properties. Thiophenes are known to scavenge free radicals, which can mitigate oxidative stress-related diseases. This makes 1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea a potential candidate for neurodegenerative disorders, where oxidative damage plays a significant role.
Recent advancements in computational chemistry have also contributed to understanding the molecular interactions of 1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea. docking studies have revealed its ability to bind to key pockets in target proteins, such as the active site of matrix metalloproteinases (MMPs), which are implicated in cancer progression and metastasis.
Moreover, the furan group's role in modulating cellular signaling pathways has been explored. Furan derivatives have shown potential in inhibiting tyrosine kinases, which are often dysregulated in various cancers. This makes 1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea a promising lead for developing kinase inhibitors.
Finally, the comprehensive research on 1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea underscores its potential as a versatile tool in drug discovery. Its unique combination of functional groups allows for exploring a wide range of therapeutic applications, from oncology to neurodegenerative diseases.
The compound 1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea is a unique small molecule that has garnered significant attention in the field of pharmaceutical research. This compound, with its complex structure and functional groups, presents promising potential for various therapeutic applications. In this article, we will delve into its structural features, pharmacological properties, and recent advancements in its research. The 1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea is characterized by a combination of aromatic and heterocyclic moieties, including chlorine, methoxy, furan, and thiophene groups. These functional groups contribute to its unique pharmacokinetic profile and interactions with biological systems. The 5-chloro-2-methoxyphenyl group, for instance, is known for its electron-withdrawing and electron-donating properties, which can influence the compound's solubility and binding affinity to target proteins. The furan-2-yl and thiophen-2-yl substituents add further complexity to this molecule. Furan, a five-membered heterocycle with oxygen as one of its atoms, is known for its potential anti-inflammatory and antioxidant properties. Similarly, thiophene, another five-membered heterocycle with sulfur, is recognized for its role in modulating cellular signaling pathways. These features make 1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea a candidate for exploring its efficacy in conditions such as inflammation, neurodegeneration, and cancer. Recent studies have highlighted the potential of 1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea in drug discovery. Its structural diversity allows for tailored interactions with molecular targets, including enzymes, receptors, and transport proteins. For instance, the chlorine substituent can enhance the compound's lipophilicity, potentially improving its bioavailability. The methoxy group, on the other hand, may influence metabolic stability by modulating cytochrome P450 enzyme interactions. One of the most notable aspects of this compound is its urea functional group. Ureas are known for their ability to form hydrogen bonds with biological macromolecules, making them valuable in designing inhibitors for enzymes such as kinases and phosphatases. The presence of both furan and thiophene groups further enhances the molecule's potential for creating diverse interactions with target proteins, which is crucial for developing potent and selective drugs. Emerging research has also explored the role of 1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea in addressing multidrug resistance (MDR) in cancer. The compound's ability to modulate efflux pumps and enhance drug retention in tumor cells has shown promise in improving the efficacy of anticancer therapies. Moreover, the furan group's role in modulating cellular signaling pathways has been explored. Furan derivatives have shown potential in inhibiting tyrosine kinases, which are often dysregulated in various cancers. This makes 1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea a promising lead for developing kinase inhibitors. Finally, the comprehensive research on 1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea underscores its potential as a versatile tool in drug discovery. Its unique combination of functional groups allows for exploring a wide range of therapeutic applications, from oncology to neurodegenerative diseases. --- This summary provides an overview of the key points discussed regarding the compound 1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea and its potential applications in pharmaceutical research.1904087-52-0 (1-(5-chloro-2-methoxyphenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylurea) Related Products
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